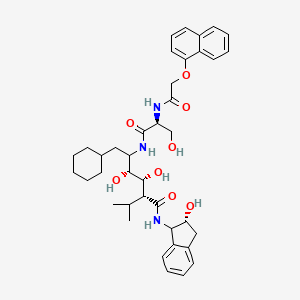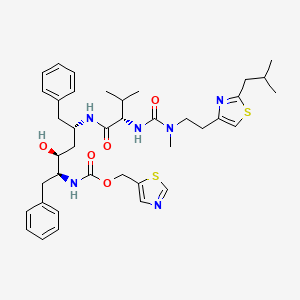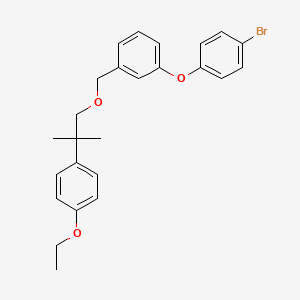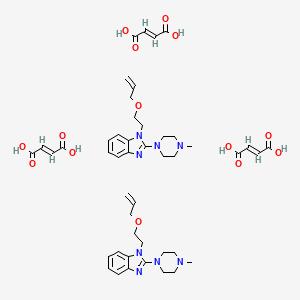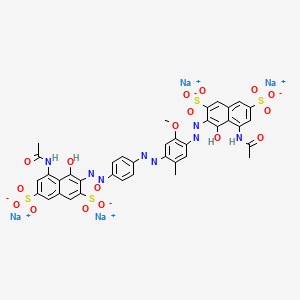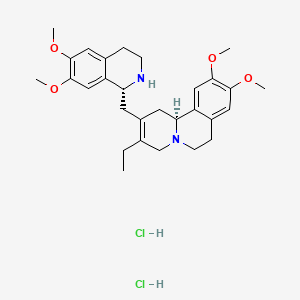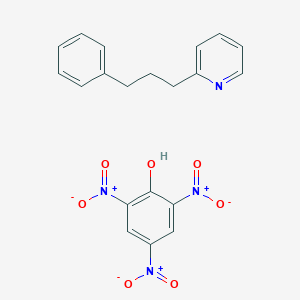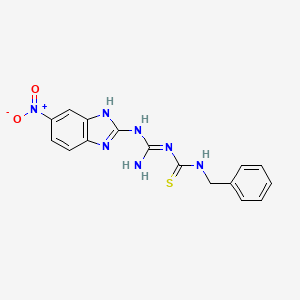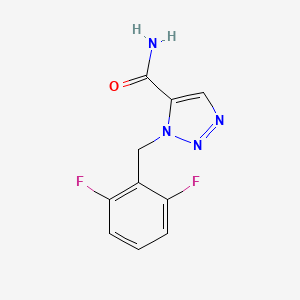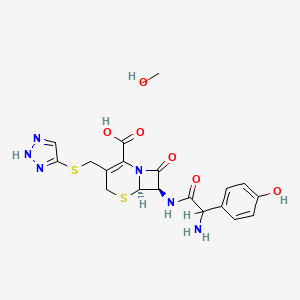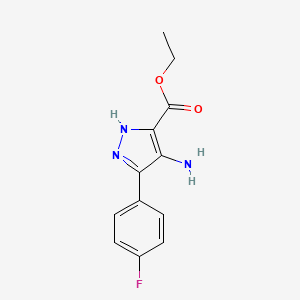
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes hydrazinecarboximidamide and phenyl groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the reaction of hydrazine derivatives with isocyanates or thioamides under controlled conditions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
Similar compounds to Hydrazinecarboximidamide, N-(aminothioxomethyl)-2-(1-methylpropylidene)-N-phenyl-, monohydrochloride may include other hydrazine derivatives or compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct properties and reactivity compared to other similar compounds
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields
特性
CAS番号 |
126301-93-7 |
|---|---|
分子式 |
C12H18ClN5S |
分子量 |
299.82 g/mol |
IUPAC名 |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-phenylthiourea;hydrochloride |
InChI |
InChI=1S/C12H17N5S.ClH/c1-3-9(2)15-16-11(13)17(12(14)18)10-7-5-4-6-8-10;/h4-8H,3H2,1-2H3,(H2,13,16)(H2,14,18);1H/b15-9+; |
InChIキー |
OYBHYXBFTPNIPF-NSPIFIKESA-N |
異性体SMILES |
CC/C(=N/N=C(\N)/N(C1=CC=CC=C1)C(=S)N)/C.Cl |
正規SMILES |
CCC(=NN=C(N)N(C1=CC=CC=C1)C(=S)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


